REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:13](=O)([O-])[O-].[K+].[K+].CI>C(#N)C>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([NH:12][CH3:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2.3|
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Name
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|
Quantity
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55 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)OC)C=C(C=C1)N
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Name
|
|
Quantity
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49.1 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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22.1 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the reaction mixture is filtered
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Type
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ADDITION
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Details
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The filtrate is diluted with water
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Type
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EXTRACTION
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Details
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The aqueous phase is extracted twice with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried over sodium sulphate
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Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
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Details
|
The solvent is removed under reduced pressure on a rotary evaporator
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Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography
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Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C=C1)NC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |